1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate
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Overview
Description
1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is a complex organic compound with a unique structure that combines a methoxyphenyl group, a propanone moiety, and an isoindole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate typically involves multiple steps:
Formation of the Isoindole Derivative: The isoindole moiety can be synthesized through the reaction of phthalic anhydride with an amine, followed by cyclization.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification, where the isoindole derivative reacts with the methoxyphenyl-propanone intermediate in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl groups in the propanone and isoindole moieties can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of alcohol derivatives of the original compound.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the isoindole moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-hydroxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(4-carboxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate: Similar structure but with a carboxyl group instead of a methoxy group.
Uniqueness
1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H17NO6 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C20H17NO6/c1-12(18(23)13-7-9-14(26-2)10-8-13)27-17(22)11-21-19(24)15-5-3-4-6-16(15)20(21)25/h3-10,12H,11H2,1-2H3 |
InChI Key |
APSSHFCXNRPNIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
solubility |
>55.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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